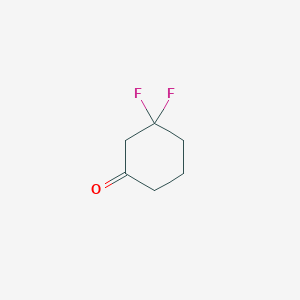

Cyclohexanone, 3,3-difluoro-

Description

Overview of Fluorine Chemistry in Strategic Organic Synthesis

Organofluorine chemistry is a significant and rapidly expanding field within organic chemistry, primarily because the introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. lew.rochinesechemsoc.org Fluorine is the most electronegative element and has a small atomic size, comparable to hydrogen. lew.rochinesechemsoc.org The carbon-fluorine (C-F) bond is one of the strongest single covalent bonds in organic chemistry, which imparts exceptional thermal and oxidative stability to fluorinated compounds. lew.ronih.gov

The strategic incorporation of fluorine can influence a molecule's lipophilicity, metabolic stability, and permeability, making it a crucial tool in the development of pharmaceuticals, agrochemicals, and advanced materials. chinesechemsoc.org It is estimated that about 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.org Since naturally occurring organofluorine compounds are exceedingly rare, the field is almost entirely reliant on synthetic methods. lew.rochinesechemsoc.org Chemists have developed a vast array of fluorinating agents and methods to create C-F bonds, which are broadly categorized into nucleophilic and electrophilic fluorination, as well as the "building-block" approach, which involves incorporating a pre-fluorinated fragment into a larger molecule. lew.rotcichemicals.com

Importance of gem-Difluorinated Systems in Chemical Research

Among the various fluorinated motifs, the gem-difluoromethylene (CF2) group holds a special place in chemical and medicinal research. This group is often considered a bioisostere of other functional groups, such as a carbonyl group (C=O), an ether oxygen (-O-), or a sulfur atom, allowing it to mimic the steric and electronic properties of these groups while offering enhanced metabolic stability. acs.orgnih.gov The presence of a CF2 group can significantly impact the acidity or basicity of nearby functional groups through strong inductive effects. nih.gov

The gem-difluoro unit is a key structural element in numerous bioactive molecules and is used as a strategic component to modulate the conformational preferences of cyclic systems, including macrocycles. acs.orgnih.govrsc.org For instance, the introduction of a gem-difluorinated system can alter the trans/cis amide bond equilibrium in macrocyclic structures, which in turn affects their metabolic pathways and biological activity. nih.govrsc.org The unique reactivity and electronic properties of gem-difluorinated compounds, such as gem-difluoroallenes, also provide versatile platforms for developing novel synthetic transformations. rsc.org

Contextual Role of the Cyclohexanone (B45756) Framework in Synthetic and Mechanistic Studies

The cyclohexanone framework is a fundamental and versatile scaffold in organic synthesis. Its rigid, yet conformationally mobile, six-membered ring serves as a valuable platform for studying reaction mechanisms and stereochemical outcomes. soton.ac.ukresearchgate.net Cyclohexanone and its derivatives are common starting materials for the synthesis of a wide range of more complex molecules. soton.ac.ukresearchgate.net

The carbonyl group in cyclohexanone provides a reactive handle for a multitude of chemical transformations, including nucleophilic additions, aldol (B89426) condensations, and Baeyer-Villiger oxidations. nih.govrsc.org The well-defined chair and boat conformations of the cyclohexane (B81311) ring allow for precise control over the stereoselectivity of reactions. researchgate.net The study of substituted cyclohexanones, including fluorinated versions, provides deep insights into the interplay of steric and electronic effects on reaction pathways and molecular conformation. acs.org For example, cyclohexanone monooxygenase (CHMO) is a well-studied enzyme that catalyzes the Baeyer-Villiger oxidation of cyclohexanone to ε-caprolactone, and mechanistic studies with this enzyme have provided fundamental knowledge about flavin-dependent oxygenation reactions. nih.gov The combination of the robust cyclohexanone scaffold with the unique properties of fluorine, as seen in 3,3-difluorocyclohexanone, creates a powerful building block for both mechanistic investigations and the synthesis of novel, functionalized molecules.

Physicochemical Properties of Difluorinated Cyclohexanones

The introduction of gem-difluoro groups significantly alters the properties of the cyclohexanone ring. Below is a comparison of the available data for 3,3-difluorocyclohexanone and its isomer, 4,4-difluorocyclohexanone (B151909).

| Property | 3,3-Difluorocyclohexanone | 4,4-Difluorocyclohexanone |

| CAS Number | 1432447-08-9 | 22515-18-0 sigmaaldrich.com |

| Molecular Formula | C₆H₈F₂O | C₆H₈F₂O sigmaaldrich.com |

| Molecular Weight | 134.12 g/mol | 134.12 g/mol sigmaaldrich.com |

| Appearance | Data not available | Solid sigmaaldrich.com |

| Melting Point | Data not available | 35-40 °C sigmaaldrich.com |

| Boiling Point | Data not available | Data not available |

| Flash Point | Data not available | 65.6 °C (closed cup) sigmaaldrich.com |

Research Findings and Applications

While specific research focusing exclusively on 3,3-difluorocyclohexanone is limited in publicly available literature, its structural isomer, 4,4-difluorocyclohexanone, serves as a useful proxy to understand its potential applications. Difluorinated cyclohexanones are valuable intermediates in organic synthesis. cymitquimica.comchembk.com

Synthetic Intermediates: 4,4-Difluorocyclohexanone is documented as a useful synthetic intermediate for preparing compounds aimed at the central nervous system, such as P2X7 receptor antagonists. chembk.com

Pharmaceutical and Agrochemical Development: The presence of fluorine atoms can enhance chemical reactivity in certain reactions, making these compounds valuable for developing new pharmaceuticals and agrochemicals. cymitquimica.com The stability and reactivity are influenced by the steric and electronic effects of the fluorine substituents. cymitquimica.com

Vitamin D Analogues: In one study, an α,α-difluorocyclohexanone moiety was incorporated into the side chain of 1α,25-dihydroxyvitamin D₃ derivatives. nih.gov The synthesis involved the α,α-difluorination of a cyclohexanone precursor using Selectfluor. nih.gov These analogues demonstrated the ability to rescue bone loss in preclinical models, suggesting the utility of this chemical scaffold in medicinal chemistry. nih.gov

Conformational Studies: The conformational equilibrium and dynamics of 4,4-difluorocyclohexanone have been studied using nuclear magnetic resonance (NMR) spectroscopy, providing insights into the stereochemical influence of the gem-difluoro group on the cyclohexane ring. acs.org

The chemistry of 3,3-difluorocyclohexanone is expected to parallel that of its 4,4-isomer, serving as a key building block for introducing the gem-difluorinated cyclohexyl motif into larger, more complex molecules with potential applications in medicinal chemistry and material science.

Structure

3D Structure

Properties

IUPAC Name |

3,3-difluorocyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O/c7-6(8)3-1-2-5(9)4-6/h1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURHHRJVPZWOAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC(C1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432447-08-9 | |

| Record name | 3,3-difluorocyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations and Reactivity Profiles of 3,3 Difluorocyclohexanone

Fundamental Chemical Transformations of the Cyclohexanone (B45756) Moiety

The reactivity of the cyclohexanone core in 3,3-difluorocyclohexanone is heavily influenced by the strong electron-withdrawing nature of the two fluorine atoms. This electronic perturbation affects both oxidation and reduction pathways.

Oxidation Reactions Leading to Difluorinated Derivatives

The Baeyer-Villiger oxidation, a classic reaction for converting ketones to esters or lactones, is a key transformation for 3,3-difluorocyclohexanone. The regioselectivity of this reaction is of particular interest due to the electronic influence of the gem-difluoro group. In this reaction, an oxygen atom is inserted into a carbon-carbon bond adjacent to the carbonyl group. The migratory aptitude of the adjacent carbon atoms typically dictates the regiochemical outcome. For 3,3-difluorocyclohexanone, two possible lactone products can be formed. The electron-withdrawing fluorine atoms are expected to destabilize a partial positive charge on the adjacent C2 carbon during the migration step, thus influencing which of the two possible difluorinated lactones is preferentially formed.

Table 1: Potential Products of Baeyer-Villiger Oxidation of 3,3-Difluorocyclohexanone

| Reactant | Oxidizing Agent | Possible Product 1 | Possible Product 2 |

| 3,3-Difluorocyclohexanone | m-CPBA | 4,4-Difluoro-oxepan-2-one | 3,3-Difluoro-oxepan-2-one |

Reduction Pathways to Fluorinated Cyclohexanols

The reduction of the carbonyl group in 3,3-difluorocyclohexanone yields the corresponding 3,3-difluorocyclohexanol. The stereochemical outcome of this reduction is a critical aspect, leading to the formation of either cis or trans diastereomers. The choice of reducing agent plays a crucial role in determining the facial selectivity of the hydride attack on the carbonyl carbon.

Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The stereoselectivity is governed by factors such as steric hindrance and electronic effects. The axial or equatorial approach of the hydride nucleophile to the carbonyl group will determine the stereochemistry of the resulting alcohol.

Table 2: Potential Diastereomeric Products from the Reduction of 3,3-Difluorocyclohexanone

| Reactant | Reducing Agent | Possible Product 1 (Stereochemistry) | Possible Product 2 (Stereochemistry) |

| 3,3-Difluorocyclohexanone | NaBH₄ | cis-3,3-Difluorocyclohexanol | trans-3,3-Difluorocyclohexanol |

| 3,3-Difluorocyclohexanone | LiAlH₄ | cis-3,3-Difluorocyclohexanol | trans-3,3-Difluorocyclohexanol |

Nucleophilic and Electrophilic Reactivity at the Fluorine-Bearing Centers

The presence of the gem-difluoro group at the 3-position significantly impacts the reactivity of the adjacent carbons and the fluorine atoms themselves.

Vinylic Nucleophilic Substitution (SNV) Reactions

While direct nucleophilic substitution of the fluorine atoms in 3,3-difluorocyclohexanone is challenging due to the strength of the C-F bond, derivatives of this compound can undergo vinylic nucleophilic substitution. For instance, conversion of the ketone to a corresponding enol ether or enamine derivative can activate the C2 position for nucleophilic attack, potentially leading to the displacement of a fluorine atom under specific conditions. The mechanism of such reactions would likely proceed through an addition-elimination pathway.

Directed Substitution of Fluorine Atoms with Diverse Nucleophiles

The direct substitution of the fluorine atoms in 3,3-difluorocyclohexanone by nucleophiles is not a commonly observed reaction pathway under standard conditions. The high bond dissociation energy of the C-F bond makes it resistant to cleavage. However, the activation of the molecule, for example, through the formation of an enolate, could potentially facilitate reactions at the α-carbon (C2 or C4), but direct substitution at the fluorine-bearing C3 is unlikely. The acidity of the α-protons is enhanced by the inductive effect of the fluorine atoms, facilitating enolate formation. Subsequent reaction of the enolate with electrophiles would lead to functionalization at the α-position rather than substitution of fluorine.

Cycloaddition and Annulation Reaction Dynamics

Fluorinated ketones and their derivatives can serve as valuable building blocks in cycloaddition and annulation reactions for the synthesis of complex fluorinated cyclic systems. The electron-withdrawing nature of the gem-difluoro group can influence the reactivity of π-systems derived from 3,3-difluorocyclohexanone.

For instance, the conversion of 3,3-difluorocyclohexanone into a corresponding enol ether or silyl (B83357) enol ether would generate a fluorinated dienophile or diene precursor. The electronic properties of these derivatives would impact their reactivity in Diels-Alder reactions. An enol ether derived from 3,3-difluorocyclohexanone would be an electron-rich alkene, and its reactivity with various dienes could be explored to construct new six-membered rings containing the difluorinated moiety. The stereochemical and regiochemical outcomes of such cycloadditions would be of significant synthetic interest.

Table 3: Potential Diels-Alder Reaction of a 3,3-Difluorocyclohexanone Derivative

| Diene | Dienophile (from 3,3-Difluorocyclohexanone) | Expected Product |

| 1,3-Butadiene | 1-Methoxy-3,3-difluorocyclohex-1-ene | Difluorinated bicyclic ether |

| Cyclopentadiene | 1-Methoxy-3,3-difluorocyclohex-1-ene | Difluorinated tricyclic ether |

Diels-Alder Cycloadditions for Polycyclic Frameworks

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, can be influenced by the presence of electron-withdrawing groups on the dienophile. nih.gov The gem-difluoro group at the C3 position of a cyclohexenone system, derived from 3,3-difluorocyclohexanone, can act as a strong electron-withdrawing group, thereby activating the dienophile for [4+2] cycloaddition reactions.

While specific studies on the Diels-Alder reactions of 3,3-difluorocyclohexenone are not extensively documented in the provided search results, the reactivity of analogous fluorinated dienophiles provides valuable insights. For instance, the Diels-Alder reaction of β-fluoro-β-nitrostyrenes with cyclic 1,3-dienes proceeds to give monofluorinated norbornenes in high yields. beilstein-journals.org This suggests that the electron-withdrawing nature of the fluorine atom enhances the dienophilic character of the double bond.

The general mechanism of the Diels-Alder reaction involves a concerted, pericyclic process where a conjugated diene reacts with a dienophile to form a cyclohexene (B86901) derivative. nih.gov The stereochemistry of the reaction is highly controlled, with the relative orientation of substituents on both the diene and dienophile being retained in the product. beilstein-journals.org In the context of 3,3-difluorocyclohexenone, the gem-difluoro group would be expected to influence the regioselectivity and stereoselectivity of the cycloaddition, although specific experimental data is needed for a detailed analysis.

Radical Addition/Cyclization Mechanisms

Free radical reactions offer a versatile approach for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the electron-withdrawing gem-difluoro group in 3,3-difluorocyclohexanone can influence the regioselectivity of radical addition to a derived alkene and the subsequent cyclization pathways.

While direct studies on radical addition to a 3,3-difluorocyclohexenone system are not available in the provided results, general principles of radical cyclization can be applied. Radical cyclizations are typically initiated by the generation of a radical species, which then adds intramolecularly to a multiple bond. mdpi.com For derivatives of 3,3-difluorocyclohexanone bearing an unsaturated side chain, intramolecular radical cyclization could lead to the formation of fused or spirocyclic ring systems. The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) would be governed by factors such as the stability of the resulting radical intermediate and stereoelectronic effects.

For instance, a wide range of polyheterocycles containing pyrrole (B145914) and pyridine (B92270) rings have been synthesized via free-radical intramolecular cyclization of substituted pyrrolylpyridinium salts. beilstein-journals.org This highlights the potential of radical cyclization strategies in constructing complex heterocyclic frameworks, a concept that could be extended to derivatives of 3,3-difluorocyclohexanone.

Heterocyclic Ring Formation from 3,3-Difluorocyclohexanone Scaffolds

The carbonyl group of 3,3-difluorocyclohexanone serves as a key functional handle for the construction of various heterocyclic rings. Spirocyclic compounds, in particular, are an important class of molecules in medicinal chemistry, and 3,3-difluorocyclohexanone can be a valuable precursor for the synthesis of fluorinated spiro-heterocycles.

One common strategy involves the multicomponent reaction of a ketone with other reagents to form complex heterocyclic structures. For example, the synthesis of spiro[dihydropyridine-oxindoles] has been achieved through a three-component reaction of arylamine, isatin, and cyclopentane-1,3-dione. nih.govbeilstein-journals.org A similar approach could be envisioned for 3,3-difluorocyclohexanone, where it would serve as the ketone component, leading to the formation of novel fluorinated spiro-dihydropyridines or other related heterocycles.

Furthermore, the synthesis of spirooxindoles has been accomplished through various methods, including [3+2] cycloaddition reactions and Rh(III)-catalyzed [4+1] redox-neutral spirocyclization. nih.govrsc.org These methodologies could potentially be adapted for use with 3,3-difluorocyclohexanone to generate fluorinated spirooxindole derivatives. The presence of the gem-difluoro group could influence the reactivity and selectivity of these transformations, offering a pathway to novel fluorinated heterocyclic scaffolds with potential biological activity.

Defluorination and Rearrangement Processes

The carbon-fluorine bond is the strongest single bond in organic chemistry, making selective defluorination a challenging yet important transformation. This section explores strategies for the selective removal of fluorine atoms from 3,3-difluorocyclohexanone and the influence of the gem-difluoro group on rearrangement processes.

Selective Defluorination Strategies for Alkyl Fluorides

Selective defluorination can provide access to monofluorinated compounds, which may exhibit different biological activities compared to their difluorinated counterparts. While specific methods for the selective defluorination of 3,3-difluorocyclohexanone are not detailed in the provided search results, general strategies for the defluorination of gem-difluoroalkanes and other fluorinated compounds can be considered.

Aerobic microbial defluorination has been observed for short-chain fluorinated carboxylic acids, with some structures exhibiting significant defluorination. nih.govillinois.edu For example, 3,3,3-trifluoropropionic acid was almost completely defluorinated by activated sludge communities. nih.gov This suggests that biological methods could be a potential avenue for the defluorination of 3,3-difluorocyclohexanone or its derivatives under specific conditions.

Chemical methods for defluorination often involve reductive processes. While not directly applied to 3,3-difluorocyclohexanone in the provided literature, the general principles of reductive defluorination could be applicable. The development of selective monofluorination from a gem-difluoro group would be a valuable synthetic tool.

Stereoelectronic and Inductive Effects of Fluorine on Reaction Pathways and Selectivity

The two fluorine atoms at the C3 position of cyclohexanone exert significant stereoelectronic and inductive effects that profoundly influence its conformation and reactivity. The strong electron-withdrawing nature of fluorine (inductive effect) acidifies the α-protons, affecting enolate formation and subsequent reactions.

Stereoelectronically, the presence of fluorine can lead to specific conformational preferences due to hyperconjugative interactions. For instance, in difluorinated pyrrolidines, a generalized anomeric effect arising from nN→σ*CF electron delocalization plays a crucial role in modulating the energetics and conformational bias. beilstein-journals.orgbeilstein-journals.org A similar effect, involving the lone pairs of the carbonyl oxygen and the anti-bonding orbitals of the C-F bonds, could influence the conformational equilibrium of 3,3-difluorocyclohexanone.

The conformational analysis of trans-1,2-dihalocyclohexanes has shown that the preference for the diaxial conformation is explained by hyperconjugative effects. nih.gov In 3,3-difluorocyclohexanone, the interplay of steric hindrance, dipole-dipole interactions, and hyperconjugative effects would determine the preferred chair conformation and the orientation of the fluorine atoms. These conformational preferences, in turn, would dictate the stereochemical outcome of reactions at the carbonyl group and other positions on the ring. For example, the facial selectivity of nucleophilic attack on the carbonyl group would be influenced by the electronic and steric environment created by the gem-difluoro group.

Research Applications of 3,3 Difluorocyclohexanone in Complex Molecule Synthesis and Advanced Materials Science

As a Versatile Synthetic Building Block in Organic Synthesis

General principles of organic synthesis suggest that the ketone functionality and the gem-difluoro group at the 3-position of Cyclohexanone (B45756), 3,3-difluoro- could offer unique reactivity and conformational properties. However, specific examples of its application are not documented.

While the synthesis of fluorinated heterocycles is a broad and active area of research, there are no specific reports found that utilize Cyclohexanone, 3,3-difluoro- as a starting material for the construction of new fluorinated alicyclic or heterocyclic ring systems. Reaction schemes, yields, and the characterization of resulting products are therefore unavailable.

The synthesis of chiral fluorine-containing molecules is of significant interest, particularly in the development of new pharmaceuticals. researchgate.netyoutube.com Methodologies often involve the use of chiral auxiliaries or asymmetric catalysis. researchgate.netsigmaaldrich.com However, the application of Cyclohexanone, 3,3-difluoro- as a prochiral substrate or an intermediate in such syntheses has not been described in the available literature.

Role in Medicinal Chemistry Research: Mechanistic Basis of Fluorine Effects

The strategic incorporation of fluorine into drug candidates can profoundly influence their pharmacokinetic and pharmacodynamic properties. nih.gov This includes modulating metabolic stability, binding affinity, and membrane permeability. nih.gov However, studies specifically investigating the effects of the 3,3-difluorocyclohexyl moiety derived from Cyclohexanone, 3,3-difluoro- are absent.

The high electronegativity and unique steric properties of fluorine can lead to favorable interactions with biological targets, potentially enhancing binding affinity. taylorfrancis.com The specific influence of the gem-difluoro group at the 3-position of a cyclohexyl ring on molecular recognition and binding affinity has not been explored in the context of molecules derived from Cyclohexanone, 3,3-difluoro- .

Fluorine substitution is a common strategy to block metabolically labile C-H bonds, thereby enhancing the metabolic stability of drug candidates. researchgate.net While the general principles are well-understood, there are no specific case studies or metabolic pathway analyses for compounds containing the 3,3-difluorocyclohexyl scaffold.

Pharmacophore modeling is a crucial tool in rational drug design. wikipedia.org The unique electronic and conformational properties imparted by the 3,3-difluoro substitution pattern could theoretically be exploited in the design of novel fluorinated pharmacophores. However, there is no evidence in the literature of Cyclohexanone, 3,3-difluoro- being used as a scaffold in such design strategies.

Contributions to Advanced Materials Research

Building Blocks for Novel Fluorinated Liquid Crystal Systems

There is no specific evidence in the current body of scientific literature to suggest that 3,3-Difluorocyclohexanone is utilized as a direct precursor or building block for the synthesis of novel fluorinated liquid crystal systems. The synthesis of fluorinated liquid crystals often involves the strategic incorporation of fluorine atoms or fluorinated groups onto aromatic cores or into aliphatic chains to modulate the material's dielectric anisotropy, viscosity, and other mesogenic properties.

Common synthetic strategies documented in the literature include:

The use of fluorinated aromatic precursors.

The introduction of fluorine via electrophilic or nucleophilic fluorination at later synthetic stages.

The addition of difluorocarbene to olefin precursors to create gem-difluoro cyclopropane (B1198618) moieties.

While cyclohexyl rings are common structural motifs in liquid crystals, and the conversion of a ketone to other functional groups is a standard organic chemistry practice, no published research explicitly details a synthetic route starting from 3,3-Difluorocyclohexanone to a liquid crystalline molecule.

Future Research Directions and Emerging Paradigms for 3,3 Difluorocyclohexanone Chemistry

Development of More Sustainable and Environmentally Benign Fluorination Methods

The future of synthesizing 3,3-difluorocyclohexanone and its derivatives is intrinsically linked to the principles of green chemistry. Traditional fluorination methods often rely on harsh reagents and organic solvents, posing environmental and safety concerns. organic-chemistry.orgresearchgate.net A significant research thrust is the development of methodologies that mitigate these issues.

One promising approach is the use of water as a reaction medium. organic-chemistry.orgresearchgate.net Micellar catalysis, employing inexpensive surfactants like sodium dodecyl sulfate (B86663) (SDS), has been shown to promote the efficient fluorination of ketones in aqueous systems. organic-chemistry.org This technique enhances the interaction between the hydrophobic ketone substrate and the fluorinating agent, such as Selectfluor, while eliminating the need for volatile organic solvents. organic-chemistry.org Future work will likely focus on optimizing these aqueous systems for the gem-difluorination of cyclohexanone (B45756) precursors, aiming for high yields and selectivity.

Another key direction is the advancement of solvent-free reaction conditions (SFRC). researchgate.net Performing reactions in the absence of a solvent minimizes waste and simplifies product isolation. Research into solid-state fluorination or reactions under neat conditions using reagents like N-Fluorodibenzenesulfonimide (NFSI) could provide highly efficient and environmentally friendly pathways to 3,3-difluorocyclohexanone. researchgate.net The development of metal-free catalytic systems also represents a move toward more sustainable processes, avoiding the use of potentially toxic and expensive heavy metals. organic-chemistry.org

| Method | Traditional Approach | Sustainable Future Direction | Key Advantages |

| Solvent | Organic Solvents (e.g., Dichloromethane, Acetonitrile) | Water, Solvent-Free Conditions | Reduced environmental impact, lower cost, simplified workup organic-chemistry.orgresearchgate.net |

| Catalysis | Stoichiometric strong acids/bases | Micellar Catalysis (e.g., SDS), Metal-Free Catalysis | Milder reaction conditions, catalyst recycling, avoidance of toxic metals organic-chemistry.orgorganic-chemistry.org |

| Reagents | Harsh and hazardous reagents | Reagents like Selectfluor in optimized systems | Improved safety profile, high efficiency researchgate.net |

Exploration of Unprecedented Reactivity Modes and Novel Mechanistic Pathways

The presence of the gem-difluoromethylene group at the 3-position of the cyclohexanone ring significantly alters the molecule's electronic properties and steric profile, suggesting that its reactivity may differ from non-fluorinated analogues. Future research is poised to explore these unique characteristics to unlock novel transformations. The incorporation of fluorine can alter chemical reactivity and biological activity due to its strong electron-withdrawing nature. nih.gov

A key area of investigation will be the use of 3,3-difluorocyclohexanone as a versatile fluorinated building block. nih.gov Research into ring-opening reactions, for instance, could provide access to a variety of acyclic, stereodefined fluorinated compounds that are otherwise difficult to synthesize. nih.gov Furthermore, the carbonyl group and the adjacent difluorinated carbon offer multiple sites for functionalization, enabling the synthesis of complex molecular architectures and expanding the accessible organofluorine chemical space. nih.gov

There is also a growing interest in uncovering novel mechanistic pathways for both the synthesis and derivatization of such compounds. youtube.com The development of transition metal-catalyzed C-H fluorination and photoredox-catalyzed reactions represents a frontier in organofluorine chemistry. organic-chemistry.orgchinesechemsoc.org Applying these modern synthetic methods to the 3,3-difluorocyclohexanone system could lead to unprecedented transformations and provide deeper insights into the fundamental mechanisms of C-F bond formation and activation.

Expansion of Applications in Chemical Biology through Targeted Fluorination

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity. nih.govnih.gov The 3,3-difluorocyclohexanone moiety is an attractive scaffold for incorporation into new therapeutic agents and chemical probes.

A compelling example is the use of α,α-difluorocyclohexanone units in vitamin D analogues. nih.gov In preclinical studies, these analogues demonstrated improved bone mass and density at lower doses compared to the natural hormone, showcasing the potential of this fluorinated core. nih.gov Future research will likely expand this concept, integrating the 3,3-difluorocyclohexanone motif into other classes of bioactive molecules to modulate their pharmacological profiles.

Moreover, the unique nuclear properties of fluorine make it an excellent probe for biological systems. The development of derivatives of 3,3-difluorocyclohexanone for use in ¹⁹F NMR spectroscopy could enable detailed studies of protein-ligand interactions without interference from biological background signals. nih.gov Additionally, the synthesis of ¹⁸F-labeled versions of these compounds holds promise for the development of novel positron emission tomography (PET) tracers for molecular imaging in diagnostics and drug development. nih.govresearchgate.net

| Application Area | Rationale for Using 3,3-Difluorocyclohexanone Scaffold | Potential Future Research |

| Medicinal Chemistry | The gem-difluoro group can enhance metabolic stability and modulate binding affinity. nih.gov | Incorporation into novel drug candidates for various diseases; structure-activity relationship studies. |

| ¹⁹F NMR Probes | Fluorine's high NMR sensitivity and absence in biological systems provide a clean signal. nih.gov | Design of targeted probes to study enzyme kinetics and protein conformational changes. |

| PET Imaging | The ¹⁸F isotope is a widely used positron emitter for medical imaging. researchgate.net | Synthesis of ¹⁸F-labeled 3,3-difluorocyclohexanone derivatives as tracers for disease diagnosis. |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

For 3,3-difluorocyclohexanone chemistry, ML models can be trained to predict the optimal conditions for its synthesis, including the choice of fluorinating agent, solvent, and catalyst, particularly for sustainable methods. acs.orgucla.edu This predictive power can significantly reduce the number of experiments required, saving time and resources. Researchers have already demonstrated that ML algorithms can predict the fluorination strength of reagents and the yields of deoxyfluorination reactions with high accuracy. rsc.orgacs.org

High-Throughput Screening and Parallel Synthesis of 3,3-Difluorocyclohexanone Derivatives

To fully exploit the potential of the 3,3-difluorocyclohexanone scaffold, methods for the rapid synthesis and evaluation of derivative libraries are essential. Parallel synthesis techniques can be employed to generate a multitude of analogues by systematically varying substituents on the cyclohexanone ring. This allows for the efficient exploration of the chemical space around the core structure.

Once these libraries are created, high-throughput screening (HTS) methods are needed to quickly identify compounds with interesting biological activity or material properties. For fluorinated compounds, ¹⁹F NMR-based screening is a particularly powerful technique. researchgate.netadelphi.eduacs.org Because the fluorine nucleus has a high NMR sensitivity and there is no endogenous background signal in biological samples, it is possible to screen large mixtures of compounds simultaneously. researchgate.netadelphi.edu Competition-based experiments, where the displacement of a known, weakly-binding fluorinated probe molecule by a test compound is monitored, allow for the rapid identification and ranking of new ligands for a biological target. researchgate.net The integration of HTS and data science tools has already proven effective in discovering new catalytic systems for fluorination. acs.org This combination of parallel synthesis and advanced screening will undoubtedly accelerate the discovery of new applications for 3,3-difluorocyclohexanone derivatives.

Q & A

Q. What are the optimal synthetic routes for 3,3-difluorocyclohexanone, and how can fluorination efficiency be monitored experimentally?

- Methodological Answer : Fluorination of cyclohexanone derivatives often employs reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. For 3,3-difluorocyclohexanone, regioselective fluorination can be achieved via ketone activation followed by fluorinating agents. Reaction progress is typically monitored using NMR spectroscopy to confirm the introduction of fluorine atoms at the 3,3-positions. Post-reaction purification via fractional distillation or column chromatography is critical to isolate the product .

- Example Protocol :

- Dissolve cyclohexanone precursor in anhydrous dichloromethane.

- Add DAST dropwise under nitrogen at -78°C.

- Warm to room temperature, quench with ice-water, extract, and purify.

- Analyze via NMR (δ ≈ -120 to -150 ppm for CF groups) .

Q. How can conformational analysis of 3,3-difluorocyclohexanone be performed using spectroscopic and computational methods?

Q. What characterization techniques are essential to distinguish 3,3-difluorocyclohexanone from its structural analogs?

- Methodological Answer : Mass spectrometry (EI-MS) identifies molecular ions (e.g., m/z 146 for CHFO) and fragmentation patterns. IR spectroscopy confirms carbonyl stretching (~1710 cm) and C-F vibrations (~1100-1250 cm). X-ray crystallography resolves bond angles and distances, particularly the C-F bond length (~1.34 Å) and ketone geometry .

Advanced Research Questions

Q. How do steric and electronic effects of 3,3-difluoro substitution influence the compound’s reactivity in nucleophilic additions or reductions?

- Methodological Answer : The electron-withdrawing nature of fluorine increases the electrophilicity of the carbonyl group, accelerating nucleophilic additions (e.g., Grignard reactions). However, steric hindrance from the 3,3-difluoro groups may reduce accessibility. Kinetic studies under varying temperatures and solvents (e.g., THF vs. DMF) quantify these effects. For reductions (e.g., NaBH), stereoselectivity is analyzed via NMR to determine axial vs. equatorial alcohol formation .

Q. What experimental strategies resolve contradictions in conformational data between NMR and computational models?

- Methodological Answer : Discrepancies often arise from solvent effects (NMR in solution vs. gas-phase DFT). Variable-temperature NMR (VT-NMR) identifies dynamic equilibria between conformers. For example, coalescence temperatures for proton signals reveal energy barriers. Hybrid QM/MM simulations incorporating solvent molecules (e.g., water or chloroform) improve agreement with experimental data .

Q. How can reaction optimization for 3,3-difluorocyclohexanone derivatives be systematically approached using Design of Experiments (DoE)?

- Methodological Answer : Apply Box-Behnken or Central Composite Designs to optimize parameters like temperature, catalyst loading, and solvent polarity. For example, a three-factor BBD for catalytic hydrogenation might include:

- Factors : Temperature (X1: 50–100°C), Catalyst (X2: 5–15 mol%), H Pressure (X3: 1–5 atm).

- Response : Yield (%) or enantiomeric excess (ee).

Statistical software (e.g., Minitab) generates a quadratic model to predict optimal conditions .

Q. What mechanistic insights can be gained from studying the hydrolysis of 3,3-difluorocyclohexanone oxime?

- Methodological Answer : Acid-catalyzed hydrolysis (e.g., HSO) proceeds via a Beckmann rearrangement. Isotopic labeling (e.g., ) and kinetic isotope effects (KIEs) identify rate-determining steps. LC-MS tracks intermediate formation, while DFT calculations map transition states (e.g., N-protonation vs. C-O cleavage) .

Safety and Toxicology

Q. How should researchers design in vivo studies to evaluate the mutagenic potential of 3,3-difluorocyclohexanone?

- Methodological Answer : Follow OECD Guideline 474 (Mammalian Erythrocyte Micronucleus Test). Administer doses (e.g., 100–500 mg/kg) to rodents via oral gavage. Use olive oil as a vehicle if the compound is lipophilic. Positive controls (e.g., mitomycin C) and negative controls (vehicle alone) validate the assay. Bone marrow smears are analyzed for micronuclei in polychromatic erythrocytes (PCEs) .

Data Contradiction Analysis

Q. How can conflicting reports on the thermodynamic stability of 3,3-difluorocyclohexanone be reconciled?

- Methodological Answer : Discrepancies in enthalpy of formation (ΔfH°) may stem from experimental techniques (e.g., combustion calorimetry vs. computational methods). Re-evaluate data using high-precision methods like DSC (Differential Scanning Calorimetry) and cross-validate with CCSD(T)/CBS (coupled-cluster theory) calculations. Solvent corrections (e.g., COSMO-RS) account for phase-specific behaviors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.